tert-Butyl trans-3-cyanocyclohexylcarbamate
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Overview
Description
tert-Butyl trans-3-cyanocyclohexylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a cyano group attached to a cyclohexyl ring, which is further connected to a carbamic acid tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl trans-3-cyanocyclohexylcarbamate can be achieved through several methods. One common approach involves the reaction of 3-cyanocyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tert-butyl esters. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, including this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Flow microreactor systems are particularly advantageous for industrial production due to their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl trans-3-cyanocyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various carbamate derivatives.
Scientific Research Applications
tert-Butyl trans-3-cyanocyclohexylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl trans-3-cyanocyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Cyano-cyclohexyl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
(3-Cyano-cyclohexyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
(3-Cyano-cyclohexyl)-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester group.
Uniqueness
tert-Butyl trans-3-cyanocyclohexylcarbamate is unique due to the presence of the tert-butyl ester group, which provides increased steric hindrance and stability compared to other ester derivatives. This makes it particularly useful in applications where stability and resistance to hydrolysis are important .
Properties
Molecular Formula |
C12H20N2O2 |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
tert-butyl N-(3-cyanocyclohexyl)carbamate |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
KODINHTWTSHDJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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